N4-(4-methoxyphenyl)-N6-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
Nuclear Magnetic Resonance (NMR) Spectral Assignments
Nuclear Magnetic Resonance spectroscopy serves as a powerful tool for structural elucidation of this compound. Both proton (¹H) and carbon (¹³C) NMR spectra provide valuable information about the structural framework and connectivity patterns within the molecule.
The proton NMR spectrum would be expected to display several characteristic signals that can be assigned to specific structural regions:
| Chemical Shift Range (ppm) | Expected Assignment | Integration | Multiplicity |
|---|---|---|---|
| 12.5-13.5 | Pyrazole NH proton | 1H | Broad singlet |
| 8.0-8.7 | Pyrimidine C-H proton | 1H | Singlet |
| 7.5-8.5 | Pyridine aromatic protons | 4H | Complex pattern |
| 6.7-7.5 | Phenyl aromatic protons | 4H | AA'BB' pattern |
| 5.5-7.0 | NH protons (N4 and N6) | 2H | Broad signals |
| 4.5-4.8 | Pyridin-2-ylmethyl CH₂ | 2H | Doublet |
| 3.7-3.9 | Methoxy CH₃ | 3H | Singlet |
The pyrazole NH proton would appear as a highly deshielded signal due to the electron-withdrawing effects of adjacent nitrogen atoms. The aromatic region would contain overlapping signals from both the 4-methoxyphenyl group and the pyridine ring, requiring careful analysis to distinguish individual protons.
The para-substituted 4-methoxyphenyl group would typically display an AA'BB' spin system, showing two sets of equivalent protons. However, these protons are not magnetically equivalent because they have different coupling relationships with neighboring protons, resulting in a more complex splitting pattern than simple doublets.
Carbon-13 NMR spectroscopy would complement the proton NMR data by providing information about the carbon framework:
| Chemical Shift Range (ppm) | Expected Assignment |
|---|---|
| 160-165 | Pyrimidine C-6 and C-4 carbons |
| 155-160 | C-OMe carbon of 4-methoxyphenyl |
| 145-155 | Pyridine quaternary carbons |
| 135-145 | Pyrazole quaternary carbons |
| 125-135 | Aromatic CH carbons (pyridine) |
| 115-125 | Aromatic CH carbons (phenyl) |
| 55-60 | Methoxy carbon |
| 45-50 | Methylene carbon (pyridin-2-ylmethyl) |
Two-dimensional NMR experiments would be invaluable for complete spectral assignment:
- COSY (Correlation Spectroscopy) would reveal proton-proton coupling correlations
- HSQC (Heteronuclear Single Quantum Coherence) would establish direct C-H connections
- HMBC (Heteronuclear Multiple Bond Correlation) would provide information about long-range C-H relationships, particularly useful for confirming connectivity between the heterocyclic core and the substituents
The symmetry properties and magnetic environments of different protons in the molecule would influence the spectral patterns, making careful analysis essential for accurate structural confirmation.
Mass Spectrometric Fragmentation Patterns
Mass spectrometry provides crucial information about the molecular weight and fragmentation behavior of this compound. Electron impact (EI) mass spectrometry would typically be employed for initial characterization, while more advanced techniques such as electrospray ionization (ESI) might offer complementary data.
The EI mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z 347, corresponding to the molecular weight of the compound. The relative intensity of this peak would depend on the stability of the molecular ion under electron impact conditions.
The fragmentation pattern would likely follow predictable pathways based on bond strengths and resonance stabilization within the molecular structure:
| m/z Value | Fragment Assignment | Fragmentation Process |
|---|---|---|
| 347 | [M]⁺ | Molecular ion |
| 332 | [M-CH₃]⁺ | Loss of methyl group from methoxy substituent |
| 317 | [M-OCH₃]⁺ | Loss of methoxy group |
| 254 | [M-C₅H₄N-CH₂]⁺ | Loss of pyridin-2-ylmethyl group |
| 239 | [M-C₅H₄N-CH₂-CH₃]⁺ | Loss of pyridin-2-ylmethyl and methyl groups |
| 223 | [M-C₆H₄OCH₃]⁺ | Loss of 4-methoxyphenyl group |
| 135 | [C₅H₃N₄]⁺ | Pyrazolo[3,4-d]pyrimidine core |
| 123 | [C₇H₇O]⁺ | 4-Methoxyphenyl fragment |
| 92 | [C₅H₄N-CH₂]⁺ | Pyridin-2-ylmethyl fragment |
High-resolution mass spectrometry would provide the exact mass of the compound, allowing confirmation of its molecular formula. The theoretical exact mass for C₁₈H₁₇N₇O would be 347.1495, and experimental values within 5 ppm of this value would typically confirm the proposed molecular formula.
The isotope pattern would also provide valuable confirmation of the molecular formula. For a compound containing 18 carbon atoms, the M+1 peak (due primarily to ¹³C natural abundance) would be expected to show a relative intensity of approximately 19.8% (1.1% × 18) compared to the molecular ion peak.
Tandem mass spectrometry (MS/MS) could be employed to further elucidate the fragmentation pathways, providing additional structural information through controlled fragmentation of selected ions. This would be particularly useful for confirming the connectivity between the pyrazolopyrimidine core and its substituents.
Infrared (IR) Vibrational Mode Analysis
Infrared spectroscopy provides valuable information about functional groups present in this compound through characteristic vibrational modes. The IR spectrum would exhibit several diagnostic absorption bands corresponding to specific structural features.
The most characteristic absorption bands would include:
| Wavenumber Range (cm⁻¹) | Assignment | Vibrational Mode |
|---|---|---|
| 3400-3200 | N-H stretching (secondary amines) | Multiple bands for NH groups at positions 4 and 6 |
| 3150-3050 | N-H stretching (pyrazole NH) | Typically broad due to hydrogen bonding |
| 3100-3000 | Aromatic C-H stretching | From phenyl, pyridine, and pyrimidine rings |
| 2950-2850 | Aliphatic C-H stretching | From methoxy and methylene groups |
| 1650-1580 | C=N stretching | From pyrimidine and pyrazole rings |
| 1580-1520 | Aromatic C=C stretching | From phenyl and pyridine rings |
| 1520-1480 | N-H bending | From secondary amine groups |
| 1460-1440 | CH₂ bending | From pyridin-2-ylmethyl group |
| 1420-1370 | CH₃ bending | From methoxy group |
| 1280-1240 | C-O-C asymmetric stretching | From methoxy group |
| 1175-1150 | C-N stretching | From amino linkages |
| 1050-1010 | C-O-C symmetric stretching | From methoxy group |
| 850-800 | Para-substituted benzene | Characteristic of 4-methoxyphenyl group |
| 780-740 | Pyridine ring vibrations | Characteristic of 2-substituted pyridine |
The NH stretching bands would be particularly informative, as they would indicate the presence of secondary amine linkages at positions 4 and 6. These bands might appear broadened and shifted to lower frequencies due to hydrogen bonding effects.
The intensity of absorption bands would depend on the polarity of the corresponding bonds. The C-O bond in the methoxy group, being relatively polar, would typically show a strong absorption band. Similarly, the C=N bonds in the heterocyclic core would display prominent absorption bands due to their significant dipole moments.
The fingerprint region (1500-600 cm⁻¹) would contain numerous overlapping bands arising from complex vibrational modes of the molecule, including ring breathing modes, C-H in-plane and out-of-plane bending vibrations, and various skeletal vibrations. This region, while complex, would provide a characteristic pattern specific to the molecular structure.
Fourier Transform Infrared (FTIR) spectroscopy would typically be employed for analysis, providing higher resolution and signal-to-noise ratio compared to dispersive IR techniques. Sample preparation might involve the KBr pellet method for solid-state analysis or solution-phase measurements using appropriate solvents that do not interfere with the regions of interest.
Correlation of the observed IR bands with theoretical predictions based on density functional theory (DFT) calculations could provide additional confidence in band assignments and structural confirmation.
Properties
IUPAC Name |
4-N-(4-methoxyphenyl)-6-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N7O/c1-26-14-7-5-12(6-8-14)22-16-15-11-21-25-17(15)24-18(23-16)20-10-13-4-2-3-9-19-13/h2-9,11H,10H2,1H3,(H3,20,21,22,23,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSONBAGYDDIGJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC3=C2C=NN3)NCC4=CC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Cyclin-dependent kinase 6 (CDK6) . CDK6 is a protein-serine/threonine kinase that belongs to the CMGC family. It plays a crucial role in the regulation of cell cycle and transcription, making it a promising target for the treatment of cancers and other diseases.
Mode of Action
The compound interacts with CDK6 by binding to it, thereby inhibiting its activity. The most potent compound in the series showed superior antitumor activities compared to the positive control palbociclib and demonstrated good CDK6 inhibitory activity. The probable binding model of the compound with CDK6 was simulated by molecular docking.
Biochemical Pathways
The inhibition of CDK6 affects the cell cycle and transcription pathways. This results in the disruption of cell proliferation, which is particularly beneficial in the context of cancer treatment where uncontrolled cell growth is a key issue.
Biochemical Analysis
Biochemical Properties
N4-(4-methoxyphenyl)-N6-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine plays a significant role in biochemical reactions, particularly as an inhibitor of specific kinases. This compound interacts with enzymes such as TrkA kinase, where it binds to the active site and inhibits its activity. The interaction between this compound and TrkA kinase is characterized by high affinity and selectivity, making it a potent inhibitor. Additionally, this compound may interact with other proteins and biomolecules involved in cell signaling pathways, further influencing biochemical reactions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of TrkA kinase can lead to reduced cell proliferation and increased apoptosis in cancer cells. Additionally, this compound may affect other cellular processes such as differentiation and migration, depending on the cell type and context.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. This compound exerts its effects primarily through the inhibition of TrkA kinase by binding to its active site. This binding prevents the phosphorylation of downstream signaling molecules, thereby disrupting cell signaling pathways that promote cell survival and proliferation. Additionally, this compound may influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme conditions such as high temperature or acidic pH. Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of target kinases and persistent effects on cellular function, including reduced cell viability and altered metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit target kinases without causing significant toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These adverse effects highlight the importance of determining the optimal dosage to balance efficacy and safety in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites may retain some biological activity and contribute to the overall effects of the compound. Additionally, this compound can influence metabolic flux and alter the levels of key metabolites involved in cellular processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it may bind to intracellular proteins and accumulate in specific compartments, such as the cytoplasm or nucleus. The distribution of this compound within tissues can also be influenced by factors such as blood flow and tissue permeability.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be localized to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, depending on its interactions with targeting signals and post-translational modifications. The localization of this compound can influence its ability to interact with target biomolecules and exert its biochemical effects.
Biological Activity
N4-(4-methoxyphenyl)-N6-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the synthesis, chemical properties, and biological activities of this compound, focusing on its mechanisms of action and therapeutic potential.
The molecular formula of this compound is C18H17N7O, with a molecular weight of 347.37 g/mol. The compound exhibits a predicted boiling point of 655.1 °C and a density of 1.418 g/cm³ .
| Property | Value |
|---|---|
| Molecular Formula | C18H17N7O |
| Molecular Weight | 347.37 g/mol |
| Boiling Point | 655.1 °C (predicted) |
| Density | 1.418 g/cm³ (predicted) |
| pKa | 11.81 (predicted) |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process includes cyclization reactions and substitutions that yield the desired pyrazolo[3,4-d]pyrimidine structure .
Anticancer Properties
Research indicates that this compound may exhibit significant anticancer activity. It has been shown to inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
- Cell Proliferation Inhibition : In vitro studies demonstrate that this compound can effectively inhibit the proliferation of cancer cells, including A549 (lung cancer) and HCT-116 (colon cancer) cells. For instance, one study reported IC50 values of 8.21 µM against A549 cells and 19.56 µM against HCT-116 cells .
- Mechanism of Action : The compound acts as an inhibitor of epidermal growth factor receptor (EGFR), a critical target in cancer therapy. It has shown potent inhibitory effects on both wild-type and mutant forms of EGFR, with IC50 values as low as 0.016 µM against EGFR WT and 0.236 µM against EGFR T790M .
- Apoptotic Induction : Flow cytometric analyses revealed that the compound can induce apoptosis in cancer cells by increasing the BAX/Bcl-2 ratio, which is crucial for promoting cell death .
Other Biological Activities
Beyond its anticancer properties, compounds within the pyrazolo[3,4-d]pyrimidine class have been explored for various biological activities:
- Antimicrobial Activity : Some derivatives have shown antimicrobial properties against specific pathogens.
- Enzyme Inhibition : These compounds are also being investigated for their ability to inhibit various enzymes involved in metabolic pathways.
Case Studies
Several studies have highlighted the efficacy of pyrazolo[3,4-d]pyrimidine derivatives in clinical settings:
- Study on L1210 Leukemia Cells : A study demonstrated that certain analogs exhibited moderate to very good growth inhibitory activities against cultured L1210 leukemia cells .
- In Vivo Efficacy : Animal models have been employed to assess the in vivo efficacy of these compounds, showing promising results in tumor reduction and survival rates .
Scientific Research Applications
Pharmacological Research
N4-(4-methoxyphenyl)-N6-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has been investigated for its potential as a therapeutic agent due to its ability to inhibit specific enzymes and pathways involved in disease processes.
Key Areas of Pharmacological Interest :
- Cancer Treatment : The compound has been studied for its effects on tumor growth inhibition. It may act as an inhibitor of certain kinases involved in cancer cell proliferation.
- Anti-inflammatory Properties : Research indicates that it may modulate inflammatory pathways, offering potential in treating chronic inflammatory diseases.
Biochemical Studies
This compound serves as a tool in biochemical assays to understand enzyme interactions and cellular signaling pathways. Its ability to selectively bind to target proteins makes it valuable for elucidating mechanisms of action in various biological systems.
Drug Development
The structural features of this compound make it an attractive scaffold for the development of new drugs. Medicinal chemists are exploring derivatives of this compound to enhance efficacy and reduce side effects.
Case Study 1: Cancer Cell Line Studies
A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to the inhibition of specific kinases that are overexpressed in these tumors.
Case Study 2: In Vivo Animal Models
In vivo studies have shown promising results regarding the anti-inflammatory effects of this compound. Animals treated with this compound displayed reduced markers of inflammation compared to control groups.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison of Selected Analogues
Impact of Substituents on Activity
N4 Substituents :
- 4-Methoxyphenyl (Target Compound) : The methoxy group enhances solubility and may participate in hydrogen bonding or π-π interactions with target proteins .
- 3,4-Dimethylphenyl (PRMT5 Inhibitor) : Hydrophobic substituents improve membrane permeability but may reduce selectivity .
- Halogenated Aromatics (e.g., 7_3d3) : Chloro/fluoro groups increase binding affinity through hydrophobic and electrostatic interactions, as seen in JAK3 inhibitors .
- 3-Methoxypropyl (PRMT5 Inhibitor): Alkyl chains with ether linkages balance hydrophobicity and flexibility, optimizing target engagement . Cyclohexenylethyl (Structural Analogue): Bulky substituents may sterically hinder binding but improve metabolic stability .
Core Framework Modifications
- Pyrazolo[3,4-d]pyrimidine vs. Quinazoline :
Quinazoline derivatives (e.g., PARP inhibitors) exhibit distinct electronic properties due to their fused benzene ring, leading to different target profiles compared to pyrazolo[3,4-d]pyrimidines . - Fused vs. Non-Fused Cores: Compounds with fused pyrazolopyrimidine cores (e.g., 7_3d3) show enhanced enzymatic inhibition compared to non-fused triazine derivatives, as demonstrated in JAK3 studies .
Research Findings and Selectivity
- JAK3 Selectivity: Derivatives with pyrazolo[3,4-d]pyrimidine cores and halogenated N4 substituents (e.g., 7_3d3) achieve nanomolar IC50 values, outperforming non-fused analogues by >10-fold .
- PRMT5 Inhibition: N6 modifications with dimethylaminoethyl groups (e.g., PR5-LL-CM01) enhance binding to the substrate-binding pocket, achieving submicromolar potency .
- Toxicity Considerations : Substitutions like phenyl groups in place of furan (e.g., 7_2d11) can introduce cytotoxicity, highlighting the importance of substituent choice .
Q & A
Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?
Answer:
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves multi-step reactions, including cyclocondensation and functional group substitutions. To optimize conditions, employ statistical Design of Experiments (DoE) to identify critical variables (e.g., temperature, solvent polarity, catalyst loading). For example, fractional factorial designs reduce the number of trials while capturing interaction effects. Computational reaction path searches based on quantum chemistry (e.g., transition state analysis) can further narrow optimal parameters .
Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing purity and structural integrity?
Answer:
- NMR : Use - and -NMR to confirm substituent positions and aromatic proton environments.
- HPLC-MS : Quantify purity (>95%) and detect trace impurities via reverse-phase chromatography with UV/vis and mass detection.
- X-ray crystallography : Resolve stereochemical ambiguities in crystalline forms (if available).
Refer to structural validation methods in triazine and pyrimidine analogs .
Basic: How does the compound’s solubility profile vary across solvents, and what formulation strategies improve bioavailability?
Answer:
Solubility testing in aprotic (DMF, DMSO) and protic solvents (water, ethanol) is critical. For poor aqueous solubility, employ co-solvency (e.g., PEG-400/water mixtures) or nanoparticle encapsulation to enhance dissolution rates. Stability in NaOH (as seen in structurally related pyrimidines) suggests pH-responsive formulations .
Advanced: What computational methods predict the compound’s reactivity and interaction with biological targets?
Answer:
- Quantum Mechanical Calculations : Use density functional theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) and predict regioselectivity in reactions .
- Molecular Docking : Screen against kinase or receptor targets (e.g., EGFR, JAK2) to prioritize biological assays. Adjust force fields to account for methoxyphenyl and pyridine interactions .
Advanced: How to resolve contradictions in reported biological activities across studies?
Answer:
Contradictions may arise from assay variability (e.g., cell line differences, endpoint measurements). Conduct meta-analysis with standardized protocols (e.g., IC normalization) and use orthogonal assays (e.g., SPR binding vs. cellular proliferation) to validate mechanisms .
Advanced: What strategies mitigate side reactions during large-scale synthesis?
Answer:
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor intermediate formation and adjust conditions dynamically.
- Membrane Separation : Purify intermediates via nanofiltration to remove byproducts (e.g., dimerized impurities) .
Basic: What are key stability-indicating parameters for this compound under various storage conditions?
Answer:
Conduct accelerated stability studies (40°C/75% RH for 6 months) and track:
- Degradation products : HPLC-MS to identify hydrolysis or oxidation byproducts.
- Photostability : Expose to UV light (ICH Q1B guidelines).
Avoid storage with oxidizing agents, as pyrimidine derivatives are prone to oxidative degradation .
Advanced: How to design a structure-activity relationship (SAR) study focusing on pyridine and methoxyphenyl moieties?
Answer:
- Systematic Substitution : Synthesize analogs with halogenated phenyl or pyridine variants.
- Free-Wilson Analysis : Quantify contributions of substituents to activity using multivariate regression.
- 3D-QSAR : Build CoMFA/CoMSIA models to map steric/electrostatic requirements .
Basic: What safety protocols are critical when handling this compound?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods for weighing and reactions.
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid dry sweeping .
Advanced: How can advanced separation technologies improve purification efficiency?
Answer:
- Simulated Moving Bed Chromatography (SMB) : Achieve high-purity isolation of enantiomers or regioisomers.
- Membrane Crystallization : Control crystal polymorphism during final crystallization steps .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
